
3-Fluor-N-(3-(Morpholin-4-carbonyl)phenyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is an important intermediate of the antibiotic drug linezolid . It has a molecular weight of 253.04 .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .
Molecular Structure Analysis
The linear formula of “(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is C11H13BFNO4 .
Chemical Reactions Analysis
A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .
Physical and Chemical Properties Analysis
“(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
- Linezolid-Vorläufer: 3-Fluor-N-(3-(Morpholin-4-carbonyl)phenyl)benzolsulfonamid dient als Zwischenprodukt bei der Synthese von Linezolid, einem Antibiotikum zur Behandlung von resistenten bakteriellen Infektionen . Das Verständnis seiner antibakteriellen Eigenschaften ist entscheidend für die Optimierung der Wirkstoffentwicklung.
Antibakterielle Mittel
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Medikamentenentwicklung bis hin zur Materialwissenschaft. Seine einzigartige Struktur und seine potenziellen Anwendungen machen ihn zu einem interessanten Forschungsobjekt. Forscher erforschen weiterhin seine Eigenschaften und bewerten sein therapeutisches Potenzial . Wenn Sie weitere Informationen benötigen oder Fragen haben, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial enzymes or structures.
Mode of Action
It’s known that sulfonamides, a class of compounds to which this molecule belongs, often work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given its structural similarity to other sulfonamides . By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis in bacteria.
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth due to the disruption of folic acid synthesis, leading to a halt in DNA replication . This would result in the death of the bacteria or the inhibition of its growth.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-2-6-16(12-14)25(22,23)19-15-5-1-3-13(11-15)17(21)20-7-9-24-10-8-20/h1-6,11-12,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWDSIWLRAMXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
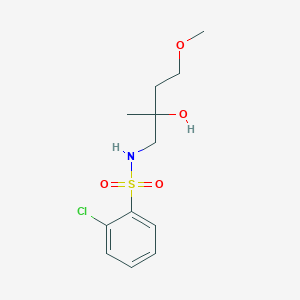
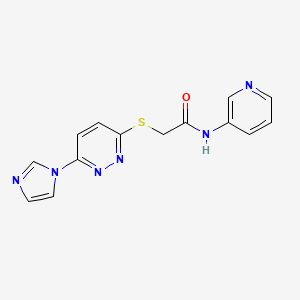
![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)

![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)
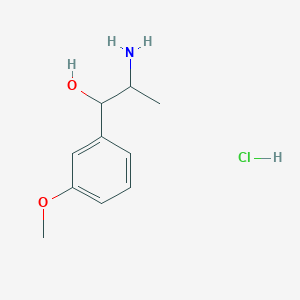
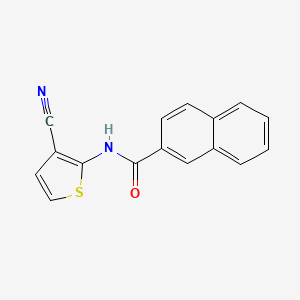
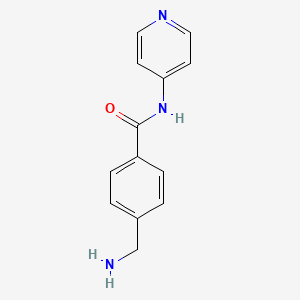
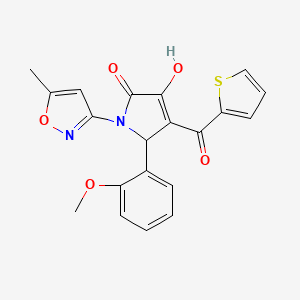
![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)
